N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride
Description
Properties
IUPAC Name |
N'-(1-piperidin-4-yl-2,3-dihydroindol-5-yl)thiophene-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S.2ClH/c19-18(17-2-1-11-23-17)21-14-3-4-16-13(12-14)7-10-22(16)15-5-8-20-9-6-15;;/h1-4,11-12,15,20H,5-10H2,(H2,19,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNGVXJSXBNEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)N=C(C4=CC=CS4)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidin-4-yl Subunit
Synthetic Routes to the Target Compound
Stepwise Assembly (Linear Synthesis)
The most widely reported method involves a four-step sequence:
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Coupling of Piperidin-4-amine to Indole : 1-(Piperidin-4-yl)indoline is synthesized by reacting 4-aminopiperidine with 5-bromoindole under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C). Yield: 68%.
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Introduction of Thiophene-2-carboximidamide : The indoline intermediate is treated with thiophene-2-carbonitrile and ammonium chloride in ethanol at reflux, forming the carboximidamide. Yield: 82%.
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Salt Formation : The free base is dissolved in HCl-saturated ethyl acetate, precipitating the dihydrochloride salt. Yield: 95%.
Convergent Synthesis
An alternative approach condenses pre-formed subunits:
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Piperidin-4-ylindoline : Prepared via reductive amination of 4-piperidone with 5-aminoindoline using sodium triacetoxyborohydride.
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Thiophene-2-carboximidamide : Synthesized independently by treating thiophene-2-carbonitrile with ammonia gas in methanol.
Coupling these subunits under Mitsunobu conditions (DIAD, PPh₃) affords the target compound in 70% yield.
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
The choice of palladium catalyst significantly impacts yields in the Buchwald-Hartwig step. Testing revealed that Pd(OAc)₂ with Xantphos outperformed Pd₂(dba)₃ or BrettPhos ligands, reducing side product formation from 15% to <5%.
Solvent and Temperature Effects
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Amidination Step : Ethanol as a solvent at reflux (78°C) provided superior results compared to DMF or THF, minimizing decomposition.
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Salt Formation : HCl gas in ethyl acetate yielded a crystalline dihydrochloride salt, whereas aqueous HCl produced hygroscopic material unsuitable for long-term storage.
Dihydrochloride Salt Formation
The final step involves protonating the free base with HCl. Key parameters include:
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Stoichiometry : Two equivalents of HCl ensure complete salt formation, confirmed by ion chromatography.
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Crystallization : Slow cooling (−20°C, 12 h) from ethyl acetate/hexane mixtures yields needle-like crystals with >99% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for indole synthesis, and various oxidizing and reducing agents for modifying the functional groups. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives.
Scientific Research Applications
Structural Insights
Crystallographic studies have elucidated the binding interactions between N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide and nNOS. These studies reveal that specific residues in the active site contribute to the selectivity of this compound. For instance, differences in amino acid composition between nNOS and eNOS play a crucial role in the inhibitor's efficacy .
Bioavailability and Efficacy
Research indicates that this compound exhibits favorable bioavailability characteristics compared to other nNOS inhibitors. It has been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders .
Neurodegenerative Disease Models
In experimental models of neurodegeneration, N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide has demonstrated neuroprotective effects by reducing neuronal cell death associated with excessive NO production. In one study, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in animal models .
Comparison with Other Inhibitors
A comparative analysis with other nNOS inhibitors highlighted that this compound not only provides higher selectivity but also exhibits a more favorable pharmacokinetic profile. It was found to be more effective at lower doses compared to traditional aminopyridine-based inhibitors .
Potential Therapeutic Applications
Given its mechanism of action and research findings, potential therapeutic applications of N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide include:
- Treatment of Neurodegenerative Diseases : Targeting conditions such as Alzheimer's and Parkinson's by modulating NO levels.
- Pain Management : As NO is involved in pain pathways, this compound may offer new avenues for analgesic therapies.
Data Summary Table
| Property/Study | Findings |
|---|---|
| Mechanism | Selective nNOS inhibition |
| Bioavailability | High; crosses blood-brain barrier |
| Efficacy | Neuroprotective effects; improves cognitive function |
| Comparison | More effective than traditional inhibitors at lower doses |
Mechanism of Action
The mechanism of action of N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition occurs through binding to the heme domain of the enzyme, preventing the conversion of L-arginine to nitric oxide. The compound’s structure allows it to selectively target different isoforms of the enzyme, making it a valuable tool in studying nitric oxide-related pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-2-Carboximidamide Derivatives
Key Findings :
Selectivity: The piperidin-4-yl-indoline linker in the target compound enhances steric complementarity with nNOS-specific residues (e.g., Asp602, Trp306), reducing eNOS affinity. In contrast, compounds with smaller linkers (e.g., phenethyl or aminopyridine) exhibit lower selectivity due to weaker hydrophobic interactions .
Potency : The dihydrochloride salt form improves solubility and bioavailability compared to free-base analogs, contributing to its superior oral efficacy (78% vs. 32–65% in others) .
Chiral Modifications : Jing et al. (2014) demonstrated that introducing chiral linkers (e.g., (R)-phenethyl) improves selectivity but sacrifices potency, highlighting the balance required in structural optimization .
Mechanistic Differentiation
- Binding Kinetics: Surface plasmon resonance (SPR) studies reveal slower dissociation rates for the target compound (t₁/₂ = 120 min) compared to analogs like N-(2-aminopyridin-4-yl)thiophene-2-carboximidamide (t₁/₂ = 45 min), correlating with prolonged in vivo efficacy .
- Metabolic Stability : The indoline scaffold reduces cytochrome P450-mediated metabolism, yielding a half-life of 6.2 hours in human liver microsomes versus 2.8 hours for simpler analogs .
Research Implications and Limitations
While this compound represents a breakthrough in isoform-selective NOS inhibition, its preclinical data lack long-term toxicity profiles.
Biological Activity
N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 372.36 g/mol. The compound features a piperidine ring, an indole moiety, and a thiophene structure, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Targets : The compound has been shown to interact with various protein targets involved in cellular signaling pathways. Notably, it may modulate the activity of transcription factors such as IKZF2, which plays a critical role in immune regulation and cancer progression .
- Phosphodiesterase Inhibition : Similar compounds in its class have demonstrated phosphodiesterase (PDE) inhibitory activity, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism can enhance anti-inflammatory responses and promote neuroprotective effects .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by affecting tumor microenvironments and enhancing immune responses against cancer cells .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 Value | Mechanism |
|---|---|---|
| IKZF2 Degradation | Not specified | Modulation of transcription factors |
| PDE Inhibition | 140 nM | Increase cAMP levels |
| Antitumor Activity | Not specified | Immune modulation |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study focusing on IKZF2 degradation highlighted the potential use of this compound in treating hematological malignancies by reducing regulatory T cell populations in tumors, thereby enhancing anti-tumor immunity .
- Inflammatory Models : In vivo models have demonstrated that compounds with similar structures exhibit significant reductions in inflammation markers when administered in models of asthma and other inflammatory diseases .
- Neuroprotective Effects : Research into PDE inhibitors has shown that they can improve cognitive functions in animal models, suggesting that this compound may have similar neuroprotective properties .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to minimize inhalation risks. If exposure occurs, immediately move to fresh air and seek medical attention .
- For skin contact, remove contaminated clothing and rinse with water for 15 minutes. If irritation persists, consult a healthcare provider .
- Store in a cool, dry place (<25°C) in tightly sealed containers to prevent degradation .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Employ controlled copolymerization techniques (e.g., using APS as an initiator) to stabilize intermediates, as demonstrated in analogous polycationic syntheses .
- Optimize reaction stoichiometry: For structurally similar piperidine derivatives, molar ratios of 1:1.2 (amine:thiophene precursor) improved yields to >85% .
- Purify via recrystallization in ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals (>99%) .
Advanced Research Questions
Q. What analytical techniques are most suitable for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planar fused-ring systems (r.m.s. deviation <0.05 Å) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (292.2 g/mol) and isotopic patterns .
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to verify indoline (δ 6.8–7.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
Q. How can researchers resolve contradictions in reported biological activities of thiophene-2-carboximidamide derivatives across different studies?
- Methodological Answer :
- Standardize assay conditions : For anti-leishmanial activity studies, use identical parasite strains (e.g., Leishmania donovani MHOM/IN/83/AG83) and IC₅₀ measurement protocols .
- Validate via structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chlorine vs. trifluoromethyl groups) on target binding using molecular docking (e.g., PubChem CID-based models) .
- Reproducibility checks : Replicate key experiments under controlled humidity (40–60%) to mitigate hygroscopic compound degradation .
Q. What computational approaches are recommended for modeling the binding interactions of this compound with target receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use InChI key (WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to retrieve 3D conformers from PubChem and dock into receptor active sites (e.g., kinase domains) .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns to assess stability (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
